N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c22-14-4-2-11(20-14)16(24)21-17-19-10(7-27-17)6-15(23)18-9-1-3-12-13(5-9)26-8-25-12/h1,3,5,7,11H,2,4,6,8H2,(H,18,23)(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYCODIJUPRCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step processes starting with benzo[d][1,3]dioxole derivatives. Initial steps may include the formation of key intermediates through reactions such as cyclization and amination. Detailed protocols could involve:
Cyclization: Formation of the thiazole ring often starts with appropriate halogenated precursors under cyclization conditions.
Amination: Introduction of the amino group onto the benzo[d][1,3]dioxole moiety through selective amination reactions.
Coupling: Final coupling of the thiazole derivative with the pyrrolidine carboxamide under optimized conditions, potentially involving coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial synthesis may streamline these steps for scalability, often employing continuous flow reactions, catalytic processes, and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, particularly at the amine groups, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions may target carbonyl functionalities, converting ketones into alcohols.
Common Reagents and Conditions
Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: Common ones are sodium borohydride or lithium aluminum hydride.
Substituting reagents: Such as halogens, sulfonic acids, or alkylating agents depending on the desired substitution.
Major Products Formed
The products depend heavily on the reaction conditions and the reagents used. For instance, oxidation might yield nitro derivatives, while substitution could introduce functional groups like alkyls or halogens.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
a. Anticancer Properties
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety have shown significant anticancer activity. For instance, studies have demonstrated that similar compounds can overcome cancer chemoresistance by inhibiting angiogenesis and the P-glycoprotein efflux pump activity, which are crucial for tumor survival and drug resistance .
b. Antimicrobial Effects
The thiazole and oxopyrrolidine structures contribute to the antimicrobial properties of the compound. Compounds with these functional groups have been reported to exhibit potent activity against various bacterial strains and fungi, making them suitable for developing new antimicrobial agents .
c. Anti-inflammatory Activity
Compounds with similar structural motifs have also been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .
Case Studies
Several studies highlight the effectiveness of compounds related to N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide:
a. In Vitro Studies
In vitro assays have shown that similar compounds induce apoptosis in cancer cell lines such as glioblastoma by damaging DNA and disrupting cellular processes . For example, a recent study demonstrated that specific derivatives significantly reduced cell viability in cancer models.
b. In Vivo Efficacy
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of these compounds. Notably, compounds exhibiting dual antimicrobial and anticancer activities were tested in Drosophila melanogaster models, indicating their potential for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action might involve interaction with specific enzymes or receptors in biological systems. For instance, its thiazole and pyrrolidine rings suggest potential activity as enzyme inhibitors, interacting with key biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-based kinase inhibitors.
Benzo[d][1,3]dioxole derivatives: Similar to compounds found in essential oils with biological activity.
Pyrrolidine derivatives: Comparable to certain alkaloids with pharmacological properties.
Biological Activity
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
| InChI Key | WZZRCKPUGXQVNI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to modulate pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications in cancer and other diseases.
Anticancer Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole, which are structurally similar to the compound , exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have indicated that certain derivatives display cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 26 to 65 µM against solid tumor cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In vitro Studies : Limited antimicrobial activity was observed against bacterial pathogens. Compounds exhibiting structural similarities showed varying effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds related to this compound have been highlighted in several studies:
- Cytokine Modulation : Research indicates that these compounds can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .
Case Studies
- Study on Benzoxazepine Derivatives :
- Evaluation of Novel Benzodioxole Derivatives :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Key steps involve coupling benzo[d][1,3]dioxol-5-amine derivatives with thiazole intermediates via carbodiimide-mediated amidation. For example, hydroxylamine hydrochloride and KOH in methanol are used to generate reactive intermediates, followed by refluxing with ethanol to promote cyclization . Optimization includes solvent selection (e.g., DMF–EtOH mixtures for recrystallization) and stoichiometric control of reagents like diethyl maleate for acyl hydrazide formation (82% yield reported) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), pyrrolidone carbonyl (δ 170–175 ppm), and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide and pyrrolidone groups) and thiazole C-S bonds (650–750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the scaffold .
Q. How is the compound screened for preliminary biological activity in vitro?
- Methodology : Use minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus, E. coli) by serial dilution in nutrient broth. Thiazole derivatives exhibit antimicrobial activity via membrane disruption or enzyme inhibition . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK293) are recommended, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance potency?
- Methodology :
- Core Modifications : Substitute the benzo[d][1,3]dioxole moiety with electron-withdrawing groups (e.g., nitro, cyano) to improve target binding. Evidence shows that 4-chlorophenyl analogs increase antibacterial activity by 40% .
- Side Chain Optimization : Replace the pyrrolidone ring with a piperazine or morpholine group to enhance solubility. Ethanol/water partitioning experiments (logP) quantify hydrophilicity .
- Bioisosteric Replacement : Swap the thiazole ring with oxadiazole (e.g., compound 5d in ) to reduce metabolic instability while retaining activity.
Q. What mechanistic approaches are used to elucidate the compound’s mode of action against specific molecular targets?
- Methodology :
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase using spectrophotometric monitoring of NADPH oxidation or sterol extraction .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) with crystallographic structures (e.g., PDB: 1U2A for DHFR). Binding energy scores (<-8 kcal/mol suggest strong interactions) correlate with experimental IC₅₀ values .
- Transcriptomic Profiling : RNA-seq on treated C. albicans identifies upregulated efflux pumps (e.g., CDR1) linked to resistance .
Q. How can in vivo pharmacokinetic (PK) parameters be optimized to improve efficacy in animal models?
- Methodology :
- Bioavailability Enhancement : Formulate as nanoemulsions (e.g., Tween 80/lecithin) to increase oral absorption. Plasma concentration-time curves in rodents (AUC₀–₂₄ ≥ 500 ng·h/mL) guide dosing .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs (e.g., lungs for pulmonary infections) via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
